molecular formula C14H12Br2 B1595687 1,2-Dibromo-1,2-diphenylethane CAS No. 5789-30-0

1,2-Dibromo-1,2-diphenylethane

Cat. No. B1595687
CAS RN: 5789-30-0
M. Wt: 340.05 g/mol
InChI Key: GKESIQQTGWVOLH-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,2-diphenylethane, also known as Stilbene dibromide, is an organic compound with the molecular formula C14H12Br2 . It is a white to light yellow-orange powder .


Synthesis Analysis

The synthesis of 1,2-Dibromo-1,2-diphenylethane involves the bromination of trans-1, 2-Diphenylethene (common name trans - stilbene). This reaction produces 1,2-dibromo-1,2-diphenylethane, which exists as three stereoisomers .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1,2-diphenylethane consists of two phenyl groups attached to a central ethylene moiety with a bromine atom on each carbon of the ethylene group .


Chemical Reactions Analysis

1,2-Dibromo-1,2-diphenylethane undergoes various chemical reactions. For instance, it undergoes electrochemical dehalogenation in acetonitrile . It also reacts with 9-substituted fluorenide ions in dimethyl sulfoxide . In addition, it can undergo E2 elimination on treatment with base to give only the E alkene .


Physical And Chemical Properties Analysis

1,2-Dibromo-1,2-diphenylethane has a molecular weight of 340.05 g/mol . It is a solid with a melting point of 235-241 °C . It has a density of 1.613 g/cm³ .

Scientific Research Applications

Electron-Transfer Mediation in Electrochemical Reactions

1,2-Dibromo-1,2-diphenylethane has been identified as a significant player in electrochemical reactions. Its role in facilitating electron transfer was observed during the electrocatalytic reduction processes, where it showed enhanced catalytic activity. This application is crucial in the field of organic electrochemistry, particularly in reactions aiming for high yields of specific organic compounds like trans-stilbene (Hosoi et al., 2011).

Catalysis on Modified Electrodes

The compound has been used to study catalysis on electrodes coated with specific polymeric films. The focus was on understanding how different modifications of electrodes, particularly with viologen groups, influence the reduction of 1,2-dibromo-1,2-diphenylethane. These studies are pivotal in the advancement of electroanalytical chemistry and the development of more efficient electrocatalytic processes (Coche & Moutet, 1987).

Study of Stereochemistry in Electrochemical Reduction

Research on 1,2-Dibromo-1,2-diphenylethane has also contributed significantly to the understanding of stereochemistry in electrochemical reactions. Studies focusing on its reduction at the mercury electrode provided insights into the stereochemical outcomes of such reductions, proposing a synchronous concerted mechanism for the process. This research is vital for synthetic chemistry, especially in designing reactions with desired stereochemical products (Inesi & Rampazzo, 1974).

Insights into Molecular Structure

Understanding the molecular structure of 1,2-Diphenylethane, a related compound, through gas-phase electron diffraction studies, has been essential in the field of structural chemistry. These studies offer significant insights into molecular geometry, which is fundamental in the synthesis and application of organic compounds (Shen, 1998).

Development of Synthetic Processes

The role of 1,2-Diphenylethane in various synthetic processes, including its reduction and alkylation reactions, has been extensively reviewed. These processes are crucial in the field of organic synthesis, contributing to the production of a wide range of chemical products (Tang Zhong-feng, 2010).

Applications in Cooling Crystallization

1,2-Diphenylethane's unique molecular structure makes it suitable for use in organic synthesis. Studies on its cooling crystallization processes, aimed at achieving high purity, offer significant advancements in industrial chemistry, particularly in terms of energy conservation and cost-effectiveness (Qi, 2022).

Safety And Hazards

1,2-Dibromo-1,2-diphenylethane is corrosive and can cause eye and skin irritation and possible burns. It may cause severe respiratory tract irritation with possible burns. It may also cause severe digestive tract irritation with possible burns .

Future Directions

Future research could focus on the stereochemistry of the E2 reaction . Additionally, the reaction of 1,2-Dibromo-1,2-diphenylethane with ± and meso-SBr2 with 9-substituted fluorenide ions in dimethyl sulfoxide could be studied further .

properties

IUPAC Name

(1,2-dibromo-2-phenylethyl)benzene
Source PubChem
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InChI

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKESIQQTGWVOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40884189
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
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Molecular Weight

340.05 g/mol
Source PubChem
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Product Name

1,2-Dibromo-1,2-diphenylethane

CAS RN

5789-30-0, 13440-24-9
Record name 1,2-Dibromo-1,2-diphenylethane
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Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
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Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)-
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Record name Stilbene dibromide
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Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
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Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
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Record name 1,2-dibromo-1,2-diphenylethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
A Inesi, L Rampazzo - Journal of Electroanalytical Chemistry and Interfacial …, 1974 - Elsevier
Meso- and dl-1,2-dibromo-1,2-diphenylethane are both reduced to ∼100% trans-stilbene at the mercury electrode in DMF containing 0.1 M Et 4 NClO 4 . Polarographic, coulometric …
Number of citations: 19 www.sciencedirect.com
JE Gordon, VSK Chang - The Journal of Organic Chemistry, 1973 - ACS Publications
Added cyclohexeneis able to compete for the diimide.(2) The BB/ST ratio increases from ca. 0.2 to 2 during the reaction, ie, the efficiency of ST reduc-tion increases with increasing ST …
Number of citations: 5 pubs.acs.org
T Lund, C Bjørn, HS Hansen… - ACTA chemica …, 1993 - actachemscand.org
The ratio between (£)-and (Z)-l, 2-diphenylethene,(£: Z), has been obtained for the reaction of ten 9-substituted fluorenide ions with 1, 2-dibromo-1, 2-diphenylethane in dimethyl …
Number of citations: 18 actachemscand.org
TS Calderwood, DT Sawyer - Journal of the American Chemical …, 1984 - ACS Publications
In dimethylformamide (DMF) superoxide ion (Of·) reacts with PhCHBrCHBrPh, MeCHBrCHBrMe, and CH2BrCH2Br (EDB) via 2: 1 stoichiometry to produce PhCH (O), MeCH (O), and …
Number of citations: 15 pubs.acs.org
P Fawell, J Avraamides, G Hefter - Australian Journal of …, 1990 - CSIRO Publishing
The mechanism of the electrochemical dehalogenation of organic vicinal dihalides has been examined in acetonitrile by using meso- and (±)-1,2-dibromo-1,2-diphenylethane. …
Number of citations: 16 www.publish.csiro.au
L Coche, JC Moutet - Journal of electroanalytical chemistry and interfacial …, 1987 - Elsevier
The catalysis of 1,2-dibromo-1,2-diphenylethane reduction on platinum and carbon felt electrodes coated by popypyrrole films containing viologen (4,4′-bipyridinium) groups has been …
Number of citations: 49 www.sciencedirect.com
DC Braddock, D Roy, D Lenoir, E Moore… - Chemical …, 2012 - pubs.rsc.org
The first example of a dyotropic rearrangement of an enantiomerically pure, conformationally unconstrained, vicinal dibromide confirms theoretical predictions: D and L-1,2-dibromo-1,2-…
Number of citations: 13 pubs.rsc.org
VSK Chang - 1974 - search.proquest.com
For the deh al o gen ati on of vicinal dihalides to alkane, a large variety of re du cing re a gents in sever al s olvents is known. Table l li stsa number of con ditions un der which reductive …
Number of citations: 0 search.proquest.com
RM Jarret, J New, K Karaliolios - academia.edu
Discussion Students are told that when bromine reacts with an alkene (eg, ethylene), an addition takes place to form a vicinal dibromide (eg, 1, 2-dibromoethane). They are asked to …
Number of citations: 0 www.academia.edu
E Baciocchi, A Schiroli - Journal of the Chemical Society B: Physical …, 1969 - pubs.rsc.org
… For meso-1 2-dibromo-1 2-diphenylethane the reactivity ratio kDMFIkMeoH is ca. 50 at 25" when tetrabutylamnionium iodide is used as the source of the nucleophile. Probably the …
Number of citations: 24 pubs.rsc.org

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